N-(o-tolyl)quinoline-2-carbothioamide
CAS No.: 431892-38-5
Cat. No.: VC6854691
Molecular Formula: C17H14N2S
Molecular Weight: 278.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 431892-38-5 |
---|---|
Molecular Formula | C17H14N2S |
Molecular Weight | 278.37 |
IUPAC Name | N-(2-methylphenyl)quinoline-2-carbothioamide |
Standard InChI | InChI=1S/C17H14N2S/c1-12-6-2-4-8-14(12)19-17(20)16-11-10-13-7-3-5-9-15(13)18-16/h2-11H,1H3,(H,19,20) |
Standard InChI Key | NCHPTARNIGATTI-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=S)C2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(o-Tolyl)quinoline-2-carbothioamide features a quinoline core substituted at the 2-position with a carbothioamide group, which is further linked to an o-tolyl (2-methylphenyl) moiety. The quinoline system provides aromatic stability and hydrogen-bonding capabilities, while the thioamide group introduces sulfur-based reactivity and metal-chelating potential . The o-tolyl substituent contributes steric bulk and lipophilicity, influencing solubility and membrane permeability.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 278.4 g/mol |
IUPAC Name | N-(2-methylphenyl)quinoline-2-carbothioamide |
Synonyms | 431892-38-5; Oprea1_162137 |
Topological Polar Surface Area | 74.6 Ų |
Spectroscopic Characterization
The compound’s structural validation relies on multimodal spectroscopic analysis:
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IR Spectroscopy: Distinctive absorption bands at 1353–1319 cm and 1170–1143 cm confirm the presence of the sulfonyl (SO) group in related quinoline-thiosemicarbazides . For the thioamide moiety, C=S stretches typically appear near 1200–1250 cm, though exact values for this compound require experimental verification.
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NMR Spectroscopy: NMR of analogous compounds shows aromatic protons in the δ 7.5–8.5 ppm range, with methyl groups from the o-tolyl substituent resonating near δ 2.3–2.6 ppm . NMR would reveal the thiocarbonyl carbon at δ ~200 ppm, distinct from carbonyl carbons.
Synthetic Methodologies
General Synthesis of Quinoline Carbothioamides
The synthesis of N-(o-tolyl)quinoline-2-carbothioamide follows a two-step protocol derived from methodologies for related thiosemicarbazides :
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Formation of Quinoline Sulfonohydrazide:
Quinoline-2-sulfonyl chloride reacts with hydrazine hydrate to yield quinoline-2-sulfonohydrazide. This intermediate serves as the nucleophilic component for subsequent coupling. -
Thioamide Formation:
The sulfonohydrazide undergoes condensation with o-tolyl isothiocyanate in anhydrous DMF or ethanol, facilitated by base (e.g., NaCO). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic thiocarbonyl carbon, followed by elimination of HS.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Hydrazine hydrate, EtOH, reflux, 4h | 85% |
2 | o-Tolyl isothiocyanate, DMF, NaCO, 17h | 72% |
Optimization Strategies
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Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while ethanol improves solubility of aromatic substrates .
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Catalysis: Microwave irradiation reduces reaction times from hours to minutes in analogous syntheses, though this remains untested for the target compound .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its aromatic and thiocarbonyl groups. Solubility enhances in DMSO (≥10 mg/mL), making it suitable for biological assays. Stability studies indicate decomposition above 200°C, with susceptibility to oxidation at the thioamide sulfur under acidic conditions .
Biological Activity and Mechanisms
Antiviral Activity
Quinoline-3-carbohydrazide derivatives demonstrate anti-HIV activity at EC < 150 µM, likely through integrase inhibition . The thioamide group may enhance binding via sulfur-metal interactions in viral enzymes, though confirmatory studies are needed.
Antiparasitic Applications
Quinoline-4-carboxamides exhibit nanomolar activity against Plasmodium falciparum by inhibiting translation elongation factor 2 (PfEF2) . Although the 2-carbothioamide analog’s antimalarial potential is unvalidated, structural similarities suggest possible cross-reactivity.
Computational and Structure-Activity Relationship (SAR) Insights
Docking Studies
Molecular docking of analogous compounds into HIV integrase (PDB: 1QS4) reveals:
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Quinoline nitrogen forms hydrogen bonds with Asp64 and Asp116.
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o-Tolyl group occupies a hydrophobic pocket, improving binding affinity.
SAR Trends
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Quinoline Position: 2-Substitution favors antiviral activity over 4- or 8-substituted analogs .
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Thioamide vs. Carboxamide: Thio derivatives show 3–5× higher potency against Gram-positive bacteria compared to oxo analogs .
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Substituent Effects: Electron-donating groups (e.g., o-methyl) enhance membrane penetration but reduce solubility .
Industrial and Pharmacological Applications
Drug Development
The compound’s scaffold aligns with WHO’s priority pathogens list for antimicrobial research. Key advantages include:
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Oral bioavailability predicted at 65–80% using QikProp simulations.
Material Science
Thioamide-metal complexes could serve as:
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Photocatalysts for organic transformations.
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Sensors for heavy metal detection via fluorescence quenching.
Challenges and Future Directions
Synthetic Limitations
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Scalability issues in thioamide coupling steps (average yields <75%).
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Purification challenges due to byproduct formation (e.g., disulfides).
Biological Validation Needs
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Full-spectrum profiling against ESKAPE pathogens and resistant strains.
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Mechanistic studies to identify molecular targets (e.g., enzyme inhibition assays).
Derivative Exploration
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Hybrid Molecules: Conjugation with fluoroquinolones or β-lactams.
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Prodrug Strategies: Phosphonooxymethylation to enhance solubility.
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